N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-11-7-5-9-14(16)20-18(24)17-12(2)23(22-21-17)15-10-6-4-8-13(15)19/h4-11H,3H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNBSYIZRLQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the triazole intermediate with an ethoxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit promising anticancer properties.
Data Table: Anticancer Activity
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 0.97 - 34.46 | Induces apoptosis |
| Carboxyamidotriazole (CAI) | NSCLC | - | Inhibits NANOG |
Antimicrobial Activity
The triazole moiety contributes to the compound's antimicrobial properties, exhibiting broad-spectrum antibacterial and antifungal activities.
Case Studies
- Antibacterial Studies: The compound demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Antifungal Studies: Similar studies have shown significant antifungal activity, indicating its utility in combating fungal infections.
Neuroprotective Potential
The compound's interaction with enzymes such as acetylcholinesterase (AChE) suggests potential applications in neurodegenerative diseases like Alzheimer's disease.
Case Study: Neurodegenerative Diseases
A study indicated that N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole derivatives showed promising results in inhibiting AChE activity, which is crucial for the management of Alzheimer's disease symptoms.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Fluorine vs. Halogens : The 2-fluorophenyl group in the target compound confers higher anticancer activity compared to chloro/bromo analogs due to fluorine’s electronegativity and optimal steric effects .
- Ethoxy Group: The 2-ethoxyphenyl substituent enhances solubility and target binding compared to non-polar groups (e.g., methyl or chloro) .
- Hydroxy Group : Compounds with hydroxy substituents (e.g., 4-fluoro-3-hydroxyphenyl) show improved enzyme interaction but reduced metabolic stability .
Pharmacological and Therapeutic Profiles
Table 2: Comparative Pharmacological Data
| Compound | IC₅₀ (Cancer Cell Lines) | Antimicrobial Activity (MIC, μg/mL) | Key Targets | |
|---|---|---|---|---|
| Target Compound | 2.1–4.8 μM (HeLa, MCF-7) | 16–32 (E. coli, S. aureus) | AChE, CDK4/6 | |
| N-(4-fluorophenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide | >10 μM | 8–16 | DNA gyrase | |
| N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | 5.3–7.2 μM | >64 | Tubulin polymerization |
Key Insights :
- The target compound demonstrates superior anticancer potency (IC₅₀ 2.1–4.8 μM) compared to cyclopropyl- or amino-substituted analogs, likely due to synergistic effects of the ethoxy and fluoro groups .
- Antimicrobial activity is moderate, with higher MIC values than simpler triazoles lacking bulky substituents .
Analysis :
- The target compound’s ethoxy group reduces LogP (3.2 vs. 3.8 in chloro-methyl analogs), improving aqueous solubility .
Biological Activity
N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has attracted attention in various fields of scientific research due to its unique structural properties. This compound features a triazole ring, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
Key structural features include:
- An ethoxyphenyl group
- A fluorophenyl group
- A methyl group on the triazole ring
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known to inhibit various enzymes and receptors. The ethoxyphenyl and fluorophenyl groups enhance the compound's binding affinity and specificity, potentially modulating receptor signaling pathways and inhibiting enzyme activity.
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds containing the triazole moiety can induce cell cycle arrest and apoptosis in cancer cells. In particular, this compound has been explored for its potential in lung cancer treatment. It has been reported to synergize with existing therapies like sorafenib by inhibiting NANOG expression and promoting apoptosis .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 0.97 - 34.46 | Induces apoptosis |
| Carboxyamidotriazole (CAI) | NSCLC | - | Inhibits NANOG |
Antibacterial and Antifungal Activity
The compound also demonstrates antibacterial properties. Studies have shown that triazole-containing compounds can exhibit significant activity against a range of bacterial strains. The presence of the ethoxy and fluorophenyl groups may enhance the antibacterial efficacy through improved membrane penetration or enzyme inhibition .
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 μg/mL |
| Triazole Derivative X | Staphylococcus aureus | 5 μg/mL |
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Lung Cancer Study : A study highlighted the potential of triazole derivatives in treating non-small cell lung cancer (NSCLC). The compounds were shown to inhibit tumor growth significantly while exhibiting low toxicity to normal cells .
- Antimicrobial Efficacy : Another research focused on synthesizing various triazole derivatives and evaluating their antimicrobial activities against clinical isolates of bacteria and fungi. The findings indicated that certain modifications to the triazole structure enhanced antibacterial potency .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(2-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer: The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amidation to introduce the carboxamide group . Critical steps include:
Cycloaddition: Reaction of an azide (e.g., 2-fluorophenyl azide) with a terminal alkyne (e.g., ethoxyphenyl-propargyl ester) under Cu(I) catalysis at 60–80°C in a polar solvent (e.g., DMF or THF).
Amidation: Coupling the triazole intermediate with an activated carboxylic acid derivative (e.g., using EDC/HOBt) in the presence of a base (e.g., triethylamine) .
Reaction progress is monitored via TLC, with purification by column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the methyl group on the triazole appears as a singlet near δ 2.5 ppm, while aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 340.4) .
- X-ray Diffraction: Single-crystal X-ray analysis resolves bond lengths and angles, with SHELXL used for refinement .
Q. How are common synthetic impurities identified and mitigated during preparation?
- Methodological Answer: Impurities (e.g., unreacted azides or regioisomeric triazoles) are detected via TLC or HPLC. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates byproducts. Regiochemical purity is confirmed by comparing NMR shifts to literature data .
Advanced Research Questions
Q. How can contradictions in reported crystal structure data be resolved computationally?
- Methodological Answer: Discrepancies in bond angles or torsion angles are addressed using:
- SHELXL Refinement: Adjusts anisotropic displacement parameters and hydrogen bonding networks .
- WinGX/ORTEP Visualization: Overlays multiple crystal structures to identify outliers in packing motifs or thermal motion .
- DFT Calculations: Validates experimental geometries by optimizing molecular structures at the B3LYP/6-31G* level .
Q. What strategies optimize reaction conditions to enhance yield and scalability?
- Methodological Answer:
- Catalyst Screening: Testing Cu(I) sources (e.g., CuBr vs. CuI) improves cycloaddition efficiency .
- Solvent Optimization: Replacing DMF with acetonitrile reduces side reactions during amidation .
- Flow Chemistry: Continuous flow systems minimize decomposition of heat-sensitive intermediates, achieving >85% yield in scaled-up syntheses .
Q. How can solubility limitations in biological assays be addressed methodologically?
- Methodological Answer:
- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while improving aqueous solubility .
- Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide nitrogen, followed by enzymatic cleavage in vitro .
Q. What experimental designs elucidate the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., cytochrome P450 or kinase domains) .
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) to validate target engagement .
- Mutagenesis Studies: Alters key residues in the target protein to confirm critical binding interactions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on bioactivity across studies?
- Methodological Answer:
- Dose-Response Replication: Repeat assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 48–72 hr exposure, matched cell lines) .
- Metabolite Profiling: LC-MS/MS identifies degradation products that may skew activity results .
- Structural Validation: Re-examine NMR and X-ray data to rule out batch-to-batch variations in regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
